1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol
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Overview
Description
1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol is a chemical compound with a unique structure that includes a cyclohexyl group attached to a piperidine ring, which is further substituted with oxo and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of pyridine derivatives in the presence of catalysts such as molybdenum disulfide . Another approach includes the functionalization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift, initiated by chiral magnesium biphosphate .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of solvents and reaction conditions is critical to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexylpiperidine: Shares the cyclohexyl and piperidine structural motifs.
Cyclohexene-1-carboxaldehyde: Contains a cyclohexyl group with an aldehyde functional group.
Uniqueness: 1-Cyclohexyl-1-oxo-1lambda~5~-piperidine-3,5-diol is unique due to the presence of both oxo and diol groups on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61733-87-7 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-cyclohexyl-1-oxidopiperidin-1-ium-3,5-diol |
InChI |
InChI=1S/C11H21NO3/c13-10-6-11(14)8-12(15,7-10)9-4-2-1-3-5-9/h9-11,13-14H,1-8H2 |
InChI Key |
IBASMGCIOFITNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2(CC(CC(C2)O)O)[O-] |
Origin of Product |
United States |
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